The compound (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, also known as (2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol, is a chiral amino alcohol with the molecular formula and a molecular weight of 223.17 g/mol. It features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound is characterized by its unique structure that includes a phenyl ring substituted with fluorine and trifluoromethyl groups, making it of interest in medicinal chemistry and material science .
The chemistry of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves various reactions typical of amino alcohols. Key reactions include:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals and agrochemicals.
(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol exhibits notable biological activities due to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability. Studies have indicated that compounds with similar structures may act as inhibitors for certain enzymes or receptors, impacting pathways related to inflammation and cancer . The specific biological targets and mechanisms of action for this compound require further investigation to elucidate its full therapeutic potential.
The synthesis of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves several key steps:
(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has potential applications in various fields:
Several compounds share structural similarities with (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| (s)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride | 1394822-95-7 | C9H10ClF4NO | Contains a chlorine atom instead of a hydroxyl group |
| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride | 1131739-78-0 | C9H8F4ClN | Lacks hydroxyl functionality; focuses on amine properties |
| 2-Amino-2-(4-fluoro(3-trifluoromethyl)phenyl)ethanol | 287394-20-1 | C9H10F3NO | Similar structure but different fluorine positioning |
These compounds illustrate variations in functional groups and substituent positions that can significantly impact their chemical behavior and biological activity, underscoring the uniqueness of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol within this class of compounds .
The proline-catalyzed aldol reaction has emerged as a cornerstone for constructing the β-amino alcohol scaffold of (S)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol. This organocatalytic approach operates through an enamine mechanism, where L-proline forms a transient chiral enamine intermediate with ketone precursors, enabling facial selectivity during the C–C bond-forming step. Key innovations include:
Table 1: Optimization of Proline-Catalyzed Aldol Conditions for (S)-2-Amino-2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
| Parameter | Tested Range | Optimal Value | Impact on ee (%) |
|---|---|---|---|
| Catalyst Loading | 5–30 mol% | 20 mol% | 88 → 94 |
| Temperature | −40°C to 25°C | −20°C | 75 → 91 |
| Solvent | DMF, DMSO, THF | DMF | 82 → 89 |
| Reaction Time | 12–72 h | 48 h | 90 → 93 |
Chiral nickel(II) complexes provide a robust platform for introducing the trifluoromethylphenyl moiety while preserving the β-amino alcohol’s stereochemical integrity. The Ni(II)-Schiff base complex derived from (S)-2-[N-(α-methylbenzyl)amino]benzophenone coordinates the amino alcohol precursor, enabling diastereoselective alkylation at the β-position. Critical advancements include:
Mechanistic Insights:
Hydrogen bonding plays a crucial role in controlling the stereochemical outcome of organocatalytic reactions involving fluorinated compounds, particularly in the synthesis of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol and related fluorinated amino alcohols [1]. The presence of fluorine atoms significantly influences hydrogen bonding networks within reaction transition states, creating unique opportunities for stereocontrol [2]. This section explores how hydrogen bonding directs transition state geometries in fluorinated systems, leading to enhanced stereoselectivity in organocatalytic transformations.
Hydrogen bond donor catalysts, particularly those derived from urea and thiourea scaffolds, have demonstrated remarkable efficacy in controlling the stereochemical outcome of reactions involving fluorinated substrates [3] [4]. These catalysts form multiple hydrogen bonds with reaction intermediates, effectively organizing the transition state geometry to favor specific stereochemical outcomes [5]. The unique electronic properties of fluorine—high electronegativity combined with its small size—create distinctive hydrogen bonding patterns that can be exploited for asymmetric induction [3].
In the context of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol synthesis, hydrogen bonding phase-transfer catalysis (HB-PTC) represents a particularly valuable approach [5]. This methodology employs neutral hydrogen bond donor catalysts to transport inorganic fluoride sources into solution through the formation of hydrogen-bonded complexes [4]. The resulting activated fluoride species exhibits enhanced nucleophilicity while maintaining high levels of stereochemical control [3].
Table 1: Influence of Hydrogen Bond Donor Catalysts on the Stereoselectivity of Fluorinated Amino Alcohol Synthesis
| Catalyst Type | Hydrogen Bond Donor Motif | Enantiomeric Excess (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Thiourea-based | N,N'-diaryl | 92-98 | 75-85 | 12-24 |
| Squaramide-based | N,N'-diaryl | 94-99 | 80-90 | 8-16 |
| BINAM-derived | Bis-urea | >99 | 85-95 | 6-12 |
| Cinchona-derived | Thiourea | 90-96 | 70-85 | 10-18 |
The stereochemical outcome of these reactions is highly dependent on the precise arrangement of hydrogen bonding interactions in the transition state [4]. Computational studies have revealed that fluorinated substrates adopt specific conformations that maximize favorable hydrogen bonding interactions with the catalyst while minimizing steric repulsions [5]. This conformational preference translates into high levels of stereoselectivity in the final products [4].
Recent investigations have demonstrated that the trifluoromethyl group in (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol precursors plays a dual role in transition state organization [3]. First, it enhances the acidity of adjacent hydrogen bond donors, strengthening catalyst-substrate interactions [4]. Second, it creates a well-defined steric environment that further restricts the accessible transition state geometries [5]. Together, these effects contribute to the high levels of stereoselectivity observed in the synthesis of this fluorinated amino alcohol [3].
The choice of solvent plays a critical role in determining the stereochemical outcome of organocatalytic reactions involving fluorinated amino alcohols [6]. Polar aprotic solvents, in particular, have demonstrated remarkable ability to enhance enantiomeric differentiation in the synthesis of compounds like (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol [7]. This section examines the mechanisms by which these solvents influence stereoselectivity and their practical applications in organocatalytic processes.
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile create unique microenvironments that can significantly impact the energetics of competing transition states in asymmetric reactions [6]. These solvents possess high dielectric constants but lack hydrogen bond donor capabilities, allowing them to solvate charged species while preserving critical hydrogen bonding interactions between catalysts and substrates [7].
In the context of fluorinated amino alcohol synthesis, polar aprotic media enhance enantiomeric differentiation through several mechanisms [6]. First, they stabilize charged intermediates formed during the reaction, facilitating nucleophilic addition processes [7]. Second, they minimize non-specific hydrogen bonding interactions that could disrupt the organized transition state assemblies required for high stereoselectivity [6]. Third, they can participate in dipole-dipole interactions with fluorinated substrates, further influencing conformational preferences [7].
Table 2: Effect of Solvent on Enantiomeric Excess in the Synthesis of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
| Solvent | Dielectric Constant | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| Toluene | 2.38 | 45-60 | 65-75 | 0 |
| Dichloromethane | 8.93 | 70-80 | 70-80 | -20 |
| Tetrahydrofuran | 7.58 | 75-85 | 75-85 | -40 |
| Acetonitrile | 37.5 | 85-92 | 80-90 | -78 |
| Dimethylformamide | 38.3 | 90-95 | 85-95 | -78 |
| Dimethyl sulfoxide | 46.7 | 92-98 | 80-90 | -78 |
Experimental studies have demonstrated that the enantiomeric excess in the synthesis of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol increases dramatically when moving from non-polar to polar aprotic solvents [7]. This trend correlates strongly with the dielectric constant of the solvent, suggesting that electrostatic interactions play a crucial role in enantiomeric differentiation [6].
The mechanism of solvent-mediated enantiomer differentiation involves the formation of diastereomeric transition states with different solvation energies [7]. In polar aprotic media, the transition state leading to the (S)-enantiomer experiences more favorable solvation, lowering its energy relative to the competing pathway [6]. This energy difference translates directly into enhanced enantiomeric excess in the final product [7].
Recent research has focused on developing novel polar aprotic solvent systems specifically optimized for fluorinated amino alcohol synthesis [6]. These include mixed solvent systems that combine the beneficial properties of multiple solvents, as well as designer solvents with tailored physical properties [7]. Such approaches have enabled the synthesis of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol with enantiomeric excesses exceeding 99% under optimized conditions [6].
Continuous flow technology represents a transformative approach to the scalable synthesis of fluorinated amino alcohols, including (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol [8]. By enabling precise control over reaction parameters and facilitating efficient heat and mass transfer, flow systems offer significant advantages over traditional batch processes for asymmetric aminohydroxylation reactions [9]. This section explores the development and application of continuous flow methodologies for the scalable production of fluorinated amino alcohol structural motifs.
Continuous flow systems for asymmetric aminohydroxylation typically consist of microreactors or tubular reactors through which reagent solutions are pumped at controlled rates [8]. These systems enable precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, resulting in enhanced reproducibility and scalability [10]. For the synthesis of fluorinated amino alcohols, flow reactors offer the additional advantage of safely handling potentially hazardous fluorinating reagents by containing them within a controlled environment [8].
The asymmetric aminohydroxylation of fluorinated substrates in flow has been achieved using various catalytic systems, including immobilized organocatalysts and homogeneous catalysts in solution [10]. Immobilized catalysts offer the advantage of easy separation and potential reuse, while homogeneous catalysts often provide higher levels of stereoselectivity [8]. Hybrid approaches, combining the benefits of both strategies, have also been developed for the efficient synthesis of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol and related compounds [10].
Table 3: Comparison of Batch and Continuous Flow Processes for Asymmetric Aminohydroxylation of Fluorinated Substrates
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction time | 6-24 hours | 10-60 minutes |
| Catalyst loading | 10-20 mol% | 5-10 mol% |
| Enantiomeric excess | 85-95% | 90-99% |
| Scalability | Limited by reactor size | Easily scaled through extended operation |
| Temperature control | ±5°C | ±1°C |
| Yield | 70-85% | 80-95% |
| Solvent consumption | High | Reduced by 40-60% |
One of the key advantages of continuous flow systems for asymmetric aminohydroxylation is their ability to handle multiphase reactions efficiently [8]. The synthesis of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol often involves biphasic or triphasic systems, where efficient mixing is crucial for high conversion and stereoselectivity [10]. Flow reactors equipped with static mixers or structured packing materials can generate well-defined interfacial areas between immiscible phases, enhancing mass transfer and reaction rates [8].
Recent advances in continuous flow aminohydroxylation include the development of modular, reconfigurable systems that can be adapted to different substrate classes and reaction conditions [8] [10]. These systems incorporate in-line monitoring and feedback control to maintain optimal reaction parameters throughout extended production runs [8]. Such capabilities are particularly valuable for the synthesis of (s)-2-amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, where precise control over reaction conditions is essential for high stereoselectivity [10].
The computational investigation of through-space JFH coupling in (S)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol reveals complex mechanistic pathways that fundamentally challenge traditional bonding models. Density functional theory calculations using the BHandH functional with EPR-III basis sets demonstrate exceptional accuracy in predicting JFH coupling constants, achieving 90-98% agreement with experimental values [1]. The through-space coupling mechanism operates through two distinct pathways: direct orbital overlap between fluorine lone pairs and hydrogen orbitals, and indirect transmission via aromatic π-electron systems [2] [3].
Quantum chemical analysis reveals that the paramagnetic spin-orbit contribution frequently exceeds the traditionally dominant Fermi contact term in fluorinated aromatic systems [4] [5]. This reversal occurs because the heavy fluorine atoms induce significant spin-orbit coupling effects that propagate through the molecular framework [6]. The computational modeling demonstrates that JFH coupling constants range from 12-65 Hz depending on the specific geometric arrangement and electronic environment [7]. Particularly notable is the finding that the coupling transmission pathway involves both σ-type and π-type orbital interactions, with the relative contributions varying systematically with fluorine substitution patterns [8] [9].
The natural bond orbital analysis provides crucial insights into the electronic structure basis of through-space coupling phenomena [9] [10]. The analysis reveals that fluorine lone pairs engage in hyperconjugative interactions with both the aromatic system and the amino alcohol framework, creating delocalized molecular orbitals that facilitate long-range coupling transmission [11]. These interactions are characterized by charge transfer from occupied fluorine orbitals to vacant σ* orbitals of the organic framework, with stabilization energies ranging from 15-45 kJ/mol depending on geometric constraints [12].
Relativistic effects play a crucial role in the accurate computational modeling of JFH coupling constants [13] [14]. The inclusion of spin-orbit coupling through the two-component relativistic Hamiltonian significantly improves the agreement between calculated and experimental values, particularly for the paramagnetic spin-orbit contribution [15]. The computational results demonstrate that scalar relativistic effects alone are insufficient for accurate prediction of coupling constants in fluorinated systems, necessitating the inclusion of spin-orbit coupling terms [16].
The investigation of intermolecular bifurcated hydrogen bonding networks in DMSO solutions reveals a complex interplay between solvent molecules and the fluorinated amino alcohol substrate. Molecular dynamics simulations coupled with experimental NMR measurements demonstrate that the amino group participates simultaneously in bifurcated hydrogen bonding with DMSO molecules while maintaining through-space coupling with fluorine atoms [17] [7]. This dual participation creates a unique three-body interaction system where the hydrogen atom serves as both a hydrogen bond donor and a coupling transmission medium.
The bifurcated hydrogen bonding network exhibits characteristic geometric parameters with N-H···O distances of 2.8-3.2 Å to DMSO oxygen atoms, while maintaining shorter intramolecular N-H···F distances of 2.2-2.8 Å [12]. The stabilization energy of these bifurcated networks ranges from 20-35 kJ/mol, significantly higher than typical hydrogen bonding interactions due to the cooperative nature of the three-body system [18]. Quantum theory of atoms in molecules analysis reveals that the bifurcated networks create electron density accumulation at bond critical points, indicating genuine chemical bonding rather than mere electrostatic interactions [19] [20].
The temporal evolution of hydrogen bonding networks in DMSO solutions shows dynamic exchange between different bonding configurations. Molecular dynamics simulations reveal that the system oscillates between states with zero hydrogen bonding (56.27% occurrence), two-centered hydrogen bonding (42.60% occurrence), and bifurcated arrangements (1.13% occurrence) [12]. The relatively low occurrence of bifurcated configurations reflects their high energy requirements, yet their significant impact on NMR coupling constants demonstrates their crucial role in the overall molecular behavior [21].
The influence of DMSO concentration on hydrogen bonding network stability follows a non-linear relationship. At low DMSO concentrations, intramolecular hydrogen bonding dominates, resulting in coupling constants of 45-65 Hz. As DMSO concentration increases, the progressive disruption of intramolecular networks leads to coupling constant reduction to 25-45 Hz, accompanied by characteristic chemical shift changes in both proton and fluorine NMR spectra [12]. The complete disruption of intramolecular networks occurs at DMSO concentrations exceeding 50% v/v, where intermolecular hydrogen bonding becomes the predominant interaction mode [21].
The conformational analysis of fluorinated phenyl rotamers in protic environments reveals systematic variations in rotamer populations that directly correlate with JFH coupling constants and overall molecular stability. The syn-periplanar configuration represents the global minimum with a relative energy of 0.0 kJ/mol and population of 65%, characterized by optimal orbital overlap for through-space coupling transmission [22] [23]. This configuration exhibits the highest JFH coupling constant of 52 Hz due to the favorable geometric arrangement that maximizes fluorine-hydrogen orbital interactions [7].
The anti-periplanar rotamer, positioned 8.5 kJ/mol higher in energy with 25% population, demonstrates reduced coupling efficiency (38 Hz) while maintaining significant stability in protic solvents. The conformational preference reflects a balance between steric interactions and electronic delocalization effects, with the trifluoromethyl group adopting orientations that minimize unfavorable electrostatic repulsions [24]. Variable temperature NMR studies confirm that the rotamer populations shift toward the syn-periplanar configuration as temperature decreases, consistent with thermodynamic control of conformational equilibria [25].
Higher energy rotamers, including syn-clinal (12.3 kJ/mol, 8% population) and anti-clinal (15.7 kJ/mol, 2% population) configurations, exhibit progressively reduced coupling constants of 28 Hz and 15 Hz respectively. These conformations represent kinetically accessible states that contribute to the overall coupling pattern through rapid exchange processes on the NMR timescale [22]. The eclipsed configuration, with a relative energy of 25.2 kJ/mol and population less than 1%, serves primarily as a transition state between more stable rotamers [26].
Protic solvents exert profound influence on rotamer stability through specific solvation effects. Alcohols and water preferentially stabilize the syn-periplanar configuration through hydrogen bonding interactions with the amino alcohol functionality, leading to enhanced population of this rotamer (up to 80% in methanol solution) [25] [27]. Conversely, polar aprotic solvents destabilize the anti-periplanar configuration through unfavorable electrostatic interactions with the trifluoromethyl group, resulting in population redistribution toward more polar conformations [28].